![molecular formula C22H23N5O3 B2836924 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-50-5](/img/structure/B2836924.png)
7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[4,3-c]pyridine core with a piperazine moiety, making it an interesting subject for synthetic and application-oriented research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine carboxylic acid or its ester under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid or ester and a suitable palladium catalyst.
Attachment of the Piperazine Moiety: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a halogenated intermediate reacts with piperazine.
Cyclopropanecarbonyl Group Addition: The final step involves the acylation of the piperazine nitrogen with cyclopropanecarbonyl chloride under basic conditions, often using a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. Key considerations include the choice of solvents, catalysts, and purification methods to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings and the piperazine nitrogen can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation with alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the piperazine nitrogen.
科学的研究の応用
The compound 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and pharmaceutical research. This article delves into its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Research has indicated that derivatives of pyrazolopyridine compounds exhibit significant anticancer properties. In particular, the compound has been studied for its ability to inhibit cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo[4,3-c]pyridine derivative showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases.
- Case Study : Research published in Neuroscience Letters highlighted that a similar compound demonstrated neuroprotective effects in animal models of Alzheimer's disease. The study found that treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazolopyridine derivatives have been well-documented, making them candidates for treating inflammatory conditions.
- Case Study : A study in Pharmacology Reports reported that a derivative exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Analgesic Activity
Analgesic effects have also been observed with certain derivatives of this compound, indicating its potential use in pain management.
- Case Study : An investigation into the analgesic properties found that administration of a related compound significantly reduced pain responses in rodent models, supporting its potential development as a non-opioid analgesic alternative .
Table 1: Summary of Biological Activities
Activity Type | Reference | Key Findings |
---|---|---|
Anticancer | Journal of Medicinal Chemistry | Induces apoptosis; inhibits cell proliferation |
Neuroprotective | Neuroscience Letters | Reduces amyloid-beta; improves cognitive function |
Anti-inflammatory | Pharmacology Reports | Inhibits pro-inflammatory cytokines |
Analgesic | Pain Research | Significant reduction in pain responses |
作用機序
The mechanism of action of 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it might inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.
類似化合物との比較
Similar Compounds
7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Unique due to its specific combination of functional groups and structural features.
Pyrazolo[4,3-c]pyridine Derivatives: Similar core structure but may lack the piperazine or cyclopropanecarbonyl groups.
Piperazine Derivatives: Often used in medicinal chemistry but may not have the pyrazolo[4,3-c]pyridine core.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazolo[4,3-c]pyridine core with a piperazine moiety and a cyclopropanecarbonyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
生物活性
7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, with the CAS number 1021026-50-5, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N5O3, with a molecular weight of 405.4 g/mol. The structural features include a pyrazolo-pyridine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H23N5O3 |
Molecular Weight | 405.4 g/mol |
CAS Number | 1021026-50-5 |
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. This inhibition can lead to increased cytotoxicity in cancer cells, especially those with defects in DNA repair pathways such as BRCA mutations .
- Targeting Cancer Pathways : The compound has been evaluated for its ability to target multiple signaling pathways involved in cancer progression. Its structural similarity to known inhibitors suggests it may modulate pathways related to cell proliferation and survival .
Biological Studies and Findings
Recent studies have highlighted the biological activity of this compound in various cancer models:
In Vitro Studies
Research has demonstrated that the compound exhibits significant anti-proliferative activity against several cancer cell lines. For example:
- MIA PaCa-2 (Pancreatic Cancer) : The compound showed an IC50 value indicating potent inhibition of cell growth.
- A549 (Lung Cancer) : Similar inhibitory effects were observed, supporting its potential as a therapeutic agent.
In Vivo Studies
In animal models, administration of the compound resulted in notable tumor size reduction compared to control groups. These findings suggest that the compound not only inhibits cancer cell proliferation but also affects tumor growth dynamics.
Case Studies
- Case Study on Breast Cancer : A study focusing on dual-targeting small-molecule inhibitors showed that compounds similar to this compound could effectively sensitize breast cancer cells to chemotherapy by inhibiting PARP and bromodomain-containing protein 4 simultaneously .
- Combination Therapy : The compound has been investigated as part of combination therapies with traditional chemotherapeutics. Preliminary results indicate enhanced efficacy when used alongside agents like platinum-based drugs, suggesting a synergistic effect that could improve patient outcomes in clinical settings .
特性
IUPAC Name |
7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-24-13-17(21(29)26-11-9-25(10-12-26)20(28)15-7-8-15)19-18(14-24)22(30)27(23-19)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHRNSUVVMHEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。